N-(4-nitrophenyl)-1H-benzimidazol-2-amine
Overview
Description
N-(4-nitrophenyl)-1H-benzimidazol-2-amine is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a nitrophenyl group attached to the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-1H-benzimidazol-2-amine typically involves the reaction of 4-nitroaniline with o-phenylenediamine under specific conditions. One common method includes the use of a solvent such as ethanol or acetic acid, and the reaction is often carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize catalysts to accelerate the reaction and reduce the production time. The use of micro-packed bed reactors has been reported to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form different derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of N-(4-aminophenyl)-1H-benzimidazol-2-amine.
Substitution: Formation of various substituted benzimidazole derivatives.
Oxidation: Formation of oxidized benzimidazole derivatives.
Scientific Research Applications
N-(4-nitrophenyl)-1H-benzimidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzimidazole ring can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor functions, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-1H-benzimidazole
- N-(4-nitrophenyl)-1H-pyrazole
- N-(4-nitrophenyl)-1H-imidazole
Uniqueness
N-(4-nitrophenyl)-1H-benzimidazol-2-amine is unique due to its specific combination of the nitrophenyl group and the benzimidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .
Properties
IUPAC Name |
N-(4-nitrophenyl)-1H-benzimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-17(19)10-7-5-9(6-8-10)14-13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZALJXVEIVZCFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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